N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide
Description
This compound features a cyclopentanecarboxamide group linked to a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. The oxadiazole ring is a heterocycle known for its metabolic stability and role in medicinal chemistry as a bioisostere for carboxylic acids or esters . The cyclopentane group contributes conformational rigidity, which may enhance binding specificity in biological targets.
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-16-15(20-18-10)12-6-8-13(9-7-12)17-14(19)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDUQSZLULWRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting ethyl cyanoformate with hydroxylamine hydrochloride to form an intermediate, which is then condensed with various acyl chlorides.
Coupling with Phenyl Ring: The oxadiazole intermediate is then coupled with a phenyl ring substituted with a cyclopentanecarboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole or phenyl derivatives.
Scientific Research Applications
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: Used in the development of drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for anti-cancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on this compound is absent in the evidence, a hypothetical comparison framework can be constructed using general principles of medicinal and computational chemistry:
Structural Analogs
Analog 1 : Replace the cyclopentane with cyclohexane (e.g., N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide).
Analog 2 : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole.
- Impact : Altered heterocycle geometry may affect hydrogen-bonding capacity and metabolic stability.
Pharmacological and Physicochemical Properties
- Thermodynamic Stability : Exact-exchange DFT methods () could model bond dissociation energies to predict stability under physiological conditions .
Crystallographic Comparisons
- Tools like SHELX () are critical for resolving crystal structures of similar compounds. For example, analogs with halogen substituents (e.g., N-(4-(5-chloro-1,2,4-oxadiazol-3-yl)phenyl)cyclopentanecarboxamide) may exhibit distinct packing patterns or polymorphism, affecting solubility and bioavailability .
Data Tables (Hypothetical)
| Compound | LogP | Molecular Weight (g/mol) | H-Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 2.8 | 287.3 | 5 | 3 |
| Cyclohexane Analog | 3.1 | 301.4 | 5 | 3 |
| 1,3,4-Oxadiazole Analog | 2.6 | 287.3 | 5 | 3 |
Biological Activity
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the attachment of the cyclopentanecarboxamide moiety. The general synthetic route includes:
- Formation of the 1,2,4-Oxadiazole Ring : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids under dehydrating conditions.
- Attachment of Cyclopentanecarboxamide : The oxadiazole intermediate is reacted with cyclopentanecarboxylic acid derivatives to form the final amide structure.
Anticancer Potential
Research has shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study evaluating various oxadiazole derivatives demonstrated that these compounds can induce apoptosis in cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma).
| Compound | Cell Line | Viability (%) at 10 µM | Apoptosis (%) |
|---|---|---|---|
| 3a | HT-29 | 64.0 | 9.4 |
| 3b | HT-29 | 68.1 | 12.7 |
| 3c | HT-29 | 73.2 | 51.2 |
| 3e | MDA-MB-231 | 57.7 | 62.7 |
The results indicate that compound 3e had a notably higher apoptotic effect on MDA-MB-231 cells compared to HT-29 cells, suggesting a selective anticancer activity that could be exploited in therapeutic applications .
The biological activity of this compound is primarily attributed to its ability to inhibit key cellular pathways involved in tumor growth:
- Inhibition of Growth Factors : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are crucial for cancer proliferation and metastasis.
- Induction of Apoptosis : The mechanism involves the activation of caspases and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Flow cytometry studies indicated that treatment with this compound altered the distribution of cells in different phases of the cell cycle, particularly increasing the proportion of cells in the G0/G1 phase while decreasing those in S phase .
Case Studies
Several studies have explored the efficacy of oxadiazole derivatives similar to this compound:
- Study on Oxadiazole Derivatives : A comprehensive study evaluated multiple derivatives for their anticancer activity against various cell lines. It was found that modifications on the oxadiazole ring significantly influenced their biological activity .
- Toxicological Assessment : The toxicity profile was assessed using Daphnia magna assays, indicating low toxic effects at therapeutic concentrations, thus supporting further development for clinical applications .
Q & A
Q. Key Considerations :
- Temperature control during amidation is critical to prevent hydrolysis of the oxadiazole ring.
- Yield optimization (~60–75%) requires stoichiometric precision and inert atmosphere conditions .
How can researchers characterize the structural integrity and purity of this compound?
Basic Research Question
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopentane protons at δ 1.5–2.5 ppm, oxadiazole C=N at δ 160–165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated for C₁₆H₁₈N₃O₂: 284.14 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (oxadiazole C-O) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
Advanced Tip : X-ray crystallography can resolve conformational details of the oxadiazole and cyclopentane groups, aiding in crystallographic data deposition .
What strategies are employed to analyze the biological activity of this compound, particularly its interaction with molecular targets?
Basic Research Question
Initial screening involves:
- In vitro assays : Enzyme inhibition (e.g., kinases, proteases) or receptor-binding studies (e.g., GPCRs) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (Kd) .
- Cell-based assays : Cytotoxicity profiling (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Advanced Research Question
For target identification:
- Computational Docking : Molecular docking (AutoDock Vina) into protein active sites (e.g., PARP-1 or COX-2) to predict binding modes .
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .
How can density functional theory (DFT) calculations enhance the understanding of this compound’s electronic properties?
Advanced Research Question
DFT (e.g., B3LYP/6-311+G(d,p)) can:
- Predict reactivity via frontier molecular orbitals (HOMO/LUMO gaps). For oxadiazole derivatives, a narrow gap (~4–5 eV) suggests electrophilic reactivity .
- Simulate infrared and NMR spectra for cross-validation with experimental data .
- Analyze charge distribution: The oxadiazole ring’s electron-withdrawing nature polarizes the amide bond, influencing hydrogen-bonding capacity .
Q. Resolution Strategy :
- Reproduce assays under standardized conditions (e.g., CLSI guidelines).
- Validate target engagement via orthogonal methods (e.g., thermal shift assays + SPR) .
What are the key considerations for designing structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
Focus on modifying:
- Oxadiazole Substituents : Replace 3-methyl with bulkier groups (e.g., cyclopropyl) to assess steric effects on target binding .
- Cyclopentane Ring : Introduce substituents (e.g., fluorine) to modulate lipophilicity (logP) and bioavailability .
- Amide Linker : Replace with sulfonamide or urea groups to alter hydrogen-bonding patterns .
Q. Example SAR Table :
| Derivative | Modification | IC₅₀ (μM) | logP |
|---|---|---|---|
| Parent Compound | None | 12.3 | 2.8 |
| 3-Cyclopropyl Analog | Oxadiazole substituent | 8.7 | 3.1 |
| Fluorinated Cyclopentane | Cyclopentane substituent | 5.2 | 2.5 |
What analytical methods are recommended for stability studies under varying pH and temperature conditions?
Advanced Research Question
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- Analysis : Monitor degradation via UPLC-MS to identify breakdown products (e.g., hydrolyzed oxadiazole forming carboxylic acid) .
- Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics; typical t₁/₂ > 8 hours indicates moderate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
